molecular formula C20H16FNO2S3 B11179945 (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone

Cat. No.: B11179945
M. Wt: 417.5 g/mol
InChI Key: PCXYDKQVNCNKHS-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves multiple steps, typically starting with the preparation of the dithioloquinoline core This can be achieved through a series of cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone undergoes various types of chemical reactions, including:

Scientific Research Applications

(3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar compounds to (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone include other dithioloquinoline derivatives and fluorophenyl-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.

Biological Activity

The compound (3-fluorophenyl)(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The compound features a 3-fluorophenyl group linked to a quinoline derivative that includes a thioxo moiety. The presence of methoxy and dimethyl groups enhances its chemical reactivity and potential biological activity.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structures exhibit various pharmacological effects. The biological activity profile of this compound indicates several potential therapeutic applications:

  • Antitumor Activity : Molecular modeling and computer screening have predicted significant antitumor effects. The compound may act as an apoptosis agonist with probabilities ranging from 56% to 81% for inducing cell death in cancer cells .
  • Protein Kinase Inhibition : In vitro studies have shown that derivatives of this compound can inhibit several protein kinases associated with cancer progression. For instance, compounds demonstrated inhibitory activities ranging from moderate (12–56%) to high (84–96%) against specific kinases like JAK2 and cRAF .

Antitumor Effects

Research has indicated that the compound exhibits strong antitumor properties in various cancer cell lines. For example:

CompoundIC50 (µM)Target KinaseActivity Level
2a0.25NPM1-ALKHigh
2q0.46JAK3High
2h0.78cRAFModerate

These results highlight the compound's potential as a lead candidate for developing new anticancer therapies .

Apoptosis Induction

The compound has been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests that it may function as an effective chemotherapeutic agent by promoting programmed cell death in malignant cells.

Case Studies

In one study focusing on similar quinoline derivatives, researchers found that compounds with structural similarities to this compound exhibited significant cytotoxicity against melanoma cells. The study utilized MTT assays to determine cell viability and flow cytometry for analyzing cell cycle arrest. The results indicated a selective cytotoxic effect on cancer cells compared to normal cells .

Properties

Molecular Formula

C20H16FNO2S3

Molecular Weight

417.5 g/mol

IUPAC Name

(3-fluorophenyl)-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone

InChI

InChI=1S/C20H16FNO2S3/c1-20(2)17-16(19(25)27-26-17)14-10-13(24-3)7-8-15(14)22(20)18(23)11-5-4-6-12(21)9-11/h4-10H,1-3H3

InChI Key

PCXYDKQVNCNKHS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)C4=CC(=CC=C4)F)C=CC(=C3)OC)C(=S)SS2)C

Origin of Product

United States

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